tert-Butyl 1H-indazol-5-ylcarbamate
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Description
“tert-Butyl 1H-indazol-5-ylcarbamate” is a chemical compound with the molecular formula C12H19N3O2 . It is a solid substance and has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 4,5,6,7-tetrahydro-1H-indazol-5-ylcarbamate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H19N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h7,9H,4-6H2,1-3H3,(H,13,15)(H,14,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statement is H302, indicating that it may be harmful if swallowed . The precautionary statements are P264, P270, P301+P312, and P330 . These suggest washing hands and skin thoroughly after handling, avoiding eating, drinking, or smoking while using this product, and rinsing mouth in case of ingestion .
properties
CAS RN |
917474-59-0 |
---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-(1H-indazol-5-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-4-5-10-8(6-9)7-13-15-10/h4-7H,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
JOQUOZJHOLTJMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NN=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
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